(Bis(benzyloxy)phosphoryl)methyl methanesulfonate is a chemical compound that belongs to the class of organophosphorus compounds, specifically phosphonates. This compound is characterized by its unique structure, which includes two benzyloxy groups attached to a phosphoryl moiety and a methanesulfonate group. Its synthesis and application in various fields, particularly in medicinal chemistry and biochemistry, have garnered attention due to its potential biological activities.
The synthesis of (Bis(benzyloxy)phosphoryl)methyl methanesulfonate can typically be achieved through a multi-step process involving the following key reactions:
The molecular structure of (Bis(benzyloxy)phosphoryl)methyl methanesulfonate can be represented as follows:
(Bis(benzyloxy)phosphoryl)methyl methanesulfonate (CAS 1572247-63-2) exemplifies a strategically designed organophosphorus compound with dual functionality that enables diverse synthetic applications. Its molecular architecture integrates a phosphonate group flanked by benzyloxy protectors and an activated methanesulfonate (mesylate) leaving group, creating a versatile molecular platform for constructing complex phosphorus-containing frameworks [2].
Molecular Characteristics and Reactivity Profile
The compound's structural duality facilitates distinct reaction pathways:
Table 1: Molecular Characteristics of (Bis(benzyloxy)phosphoryl)methyl Methanesulfonate
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉O₆PS |
| Molecular Weight | 370.36 g/mol |
| IUPAC Name | bis(phenylmethoxy)phosphorylmethyl methanesulfonate |
| SMILES | CS(=O)(=O)OCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
| Key Functional Groups | Phosphoryl, benzyloxy, methanesulfonate |
Synthetic Applications and Versatility
This compound's bifunctionality enables its participation in multi-step synthetic sequences:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5